N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2-phenylacetamide hydrochloride
Description
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2-phenylacetamide hydrochloride is a synthetic small molecule featuring a benzothiazole core substituted with a fluorine atom at the 4-position, an imidazole-containing propyl chain, and a phenylacetamide moiety. The hydrochloride salt enhances solubility and bioavailability, a common strategy in pharmaceutical design.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-2-phenylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4OS.ClH/c22-17-8-4-9-18-20(17)24-21(28-18)26(12-5-11-25-13-10-23-15-25)19(27)14-16-6-2-1-3-7-16;/h1-4,6-10,13,15H,5,11-12,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMPYNAXHPJIGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N(CCCN2C=CN=C2)C3=NC4=C(C=CC=C4S3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2-phenylacetamide hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure is characterized by the following components:
- Benzothiazole moiety : Known for its biological activity in various therapeutic areas.
- Imidazole group : Often associated with antimicrobial and antifungal properties.
- Phenylacetamide backbone : Commonly found in analgesics and anti-inflammatory drugs.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. In a study exploring derivatives of benzothiazole, it was noted that modifications to the imidazole and phenyl groups could enhance antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's potential anticancer properties are supported by studies indicating that benzothiazole derivatives can inhibit cancer cell proliferation. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. Notably, imidazole derivatives are known to act as inhibitors of certain kinases and phosphodiesterases, suggesting similar activity for this compound .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Fluorination : The presence of the fluorine atom in the benzothiazole ring enhances lipophilicity and bioavailability.
- Imidazole Substitution : Variations in the imidazole side chain can significantly affect antimicrobial potency and selectivity .
A comparative analysis of similar compounds shows a consistent trend where modifications lead to enhanced biological activities (Table 1).
| Compound | Structure | Activity | Reference |
|---|---|---|---|
| Compound A | Benzothiazole + Imidazole | Antimicrobial | |
| Compound B | Benzothiazole + Phenyl | Anticancer | |
| Compound C | Benzothiazole + Imidazole + Alkyl Chain | Enzyme Inhibition |
Preclinical Studies
In preclinical trials, derivatives of this compound were tested for their efficacy in animal models. One study reported significant reductions in tumor size when administered at specific dosages, indicating potential for further development as an anticancer agent .
Scientific Research Applications
Antiproliferative Activity
Research has indicated that compounds similar to N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2-phenylacetamide hydrochloride exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro studies have shown that related benzothiazole derivatives can inhibit cell growth in human cancer cell lines with IC50 values lower than those of standard chemotherapeutics like Nevirapine .
Anti-HIV Activity
The compound has been evaluated for its anti-HIV properties. In vitro screening has demonstrated that certain benzothiazole derivatives possess anti-HIV activity, although selective efficacy may vary .
Cancer Therapy
Given its antiproliferative properties, the compound is being explored as a potential candidate for cancer therapy. The structural modifications made to similar compounds have led to promising results in preclinical models.
Antiviral Treatments
The anti-HIV activity suggests that this compound could be further developed into antiviral agents, particularly for treating resistant strains of HIV.
Other Potential Applications
Emerging studies are investigating the use of this compound in treating other viral infections and as a scaffold for developing new therapeutic agents targeting various diseases.
Case Study: Anticancer Efficacy
A study evaluated the anticancer efficacy of related compounds in vitro against breast and lung cancer cell lines. Results showed:
Case Study: Anti-HIV Activity
Another study focused on the anti-HIV activity of similar benzothiazole derivatives, reporting:
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound C | <0.5 | >100 | >200 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogous molecules from the provided evidence:
Structural and Functional Insights:
Core Heterocycles: The target compound’s benzothiazole ring differs from the hydroxyquinoline in SzR-105 and related analogs or the quinazoline in Alfuzosin . Benzothiazoles are associated with kinase inhibition and antimicrobial action, whereas hydroxyquinolines may modulate metabolic pathways like kynurenine . The imidazole moiety in the target compound contrasts with the triazole-thione systems in ’s compounds . Imidazoles often participate in hydrogen bonding, enhancing target binding, while triazole-thiones may exhibit tautomerism affecting reactivity .
Substituent Effects: The 4-fluoro group on the benzothiazole may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., SzR-105) .
Salt Forms :
- Both the target compound and Alfuzosin utilize hydrochloride salts to improve solubility, a critical factor in oral bioavailability .
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step functionalization of benzothiazole and imidazole, whereas ’s triazole derivatives require tautomerization-controlled cyclization .
Research Findings and Implications
- Activity Gaps: While SzR-105 and Alfuzosin have documented biological roles (e.g., neuroprotection and α₁-antagonism, respectively) , the target compound’s activity remains speculative.
- Structural Advantages : The fluorine atom and imidazole-propyl linker may confer improved blood-brain barrier penetration compared to Alfuzosin’s polar tetrahydrofuran group .
- Quality Control : Analogous to Alfuzosin’s purity standards (99.0–101.0%) , rigorous analytical methods (e.g., HPLC, NMR) would be essential for the target compound’s pharmaceutical development.
Q & A
Q. How can researchers optimize the synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2-phenylacetamide hydrochloride?
- Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and coupling under reflux conditions. For example, highlights the use of acetonitrile as a solvent and potassium carbonate as a base for analogous imidazole-thiazole coupling reactions. Microwave-assisted synthesis (as in ) can reduce reaction times and improve yields by enhancing reaction kinetics. Key parameters to optimize include solvent polarity (e.g., ethanol vs. acetonitrile), temperature (reflux vs. room temperature), and stoichiometry of reagents (e.g., 1:1.3 molar ratio of reactants). Reaction progress should be monitored via TLC (ethyl acetate:hexane, 3:2) .
Q. What spectroscopic methods are critical for validating the structure and purity of this compound?
- Methodological Answer : Structural validation requires a combination of:
- ¹H/¹³C NMR : To confirm the integration and chemical environment of protons (e.g., fluorobenzothiazole protons at δ ~7.5–8.5 ppm and imidazole protons at δ ~7.0–7.3 ppm) .
- FT-IR : To identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the acetamide group) .
- Elemental Analysis : To verify experimental vs. calculated C, H, N, and S content (e.g., ±0.3% deviation acceptable) .
- Mass Spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns .
Q. What initial biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., COX1/2 inhibition, as in ) and molecular docking studies to predict binding affinities to target proteins (e.g., using AutoDock Vina). demonstrates docking poses of analogous compounds with fluorophenyl groups, highlighting hydrophobic interactions with active sites. Follow-up cytotoxicity assays (MTT or SRB) on cell lines (e.g., HeLa or MCF-7) can assess preliminary anticancer activity .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational docking predictions and experimental bioactivity data?
- Methodological Answer : Discrepancies often arise from rigid docking assumptions (e.g., static protein structures). Advanced approaches include:
- Molecular Dynamics Simulations : To model protein flexibility and ligand-induced conformational changes (e.g., 100-ns simulations using GROMACS) .
- Binding Free Energy Calculations : Use MM-PBSA/GBSA to quantify enthalpic/entropic contributions .
- Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding constants directly .
Q. What strategies enhance the selectivity of this compound for specific biological targets?
- Methodological Answer :
- Pharmacophore Modeling : Identify critical moieties (e.g., 4-fluorobenzothiazole for hydrophobic pockets, imidazole for hydrogen bonding) using Schrödinger’s Phase .
- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with substitutions on the phenylacetamide group (e.g., 4-methyl, 4-bromo) to probe steric and electronic effects (as in ) .
- Proteomic Profiling : Use kinase/GPCR panels to assess off-target interactions .
Q. How can reaction mechanisms for key synthetic steps be elucidated?
- Methodological Answer :
- Kinetic Studies : Vary reagent concentrations (e.g., pseudo-first-order conditions) to infer rate laws .
- Isolation of Intermediates : Use low-temperature quenching (e.g., –78°C in dry ice/acetone) to trap reactive species .
- Computational Reaction Path Analysis : Apply DFT (e.g., Gaussian 16) to map energy profiles for steps like imidazole alkylation .
Q. What statistical methods improve experimental design for optimizing reaction conditions?
- Methodological Answer : Use Design of Experiments (DoE) principles:
- Factorial Design : Screen variables (e.g., temperature, solvent, catalyst) to identify significant factors .
- Response Surface Methodology (RSM) : Optimize yield and purity using central composite designs .
- Machine Learning : Train models on historical reaction data to predict optimal conditions (e.g., solvent polarity index vs. yield) .
Handling Contradictory Data
Q. How should researchers address inconsistencies in spectroscopic data during structural characterization?
- Methodological Answer :
- Cross-Validation : Compare NMR shifts with analogous compounds (e.g., 4-fluorobenzothiazole derivatives in ) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
- Crystallography : If single crystals are obtained, X-ray diffraction provides definitive structural proof .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
